3-(2,3-Dichloro-phenyl)-piperazin-2-one
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Overview
Description
®-3-(2,3-Dichloro-Phenyl)-Piperazin-2-One is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(2,3-Dichloro-Phenyl)-Piperazin-2-One typically involves the reaction of 2,3-dichloroaniline with an appropriate piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ®-3-(2,3-Dichloro-Phenyl)-Piperazin-2-One may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound.
Types of Reactions:
Oxidation: ®-3-(2,3-Dichloro-Phenyl)-Piperazin-2-One can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups. Common reagents for these reactions include halogenating agents, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride), and appropriate solvents.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-3-(2,3-Dichloro-Phenyl)-Piperazin-2-One is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- ®-3-(2,4-Dichloro-Phenyl)-Piperazin-2-One
- ®-3-(2,5-Dichloro-Phenyl)-Piperazin-2-One
- ®-3-(2,6-Dichloro-Phenyl)-Piperazin-2-One
Comparison: While these compounds share a similar core structure, the position of the chlorine atoms on the phenyl ring can significantly influence their chemical and biological properties For example, ®-3-(2,3-Dichloro-Phenyl)-Piperazin-2-One may exhibit different reactivity and pharmacological effects compared to its 2,4-, 2,5-, and 2,6-dichloro analogs
Properties
Molecular Formula |
C10H10Cl2N2O |
---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)piperazin-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-7-3-1-2-6(8(7)12)9-10(15)14-5-4-13-9/h1-3,9,13H,4-5H2,(H,14,15) |
InChI Key |
BXRHCYZHSDVTIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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